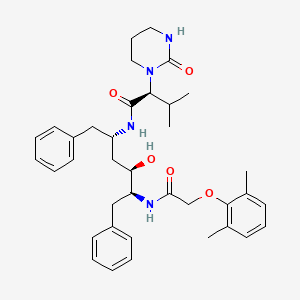
(2S,4R,5S)-Lopinavir
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4R,5S)-Lopinavir is a chiral compound used primarily as an antiretroviral medication. It is a protease inhibitor that is commonly used in combination with other medications to treat and manage human immunodeficiency virus (HIV) infection. The compound is known for its ability to inhibit the protease enzyme, which is crucial for the replication of the virus.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R,5S)-Lopinavir involves multiple steps, including the formation of key intermediates and the final coupling reaction. The process typically starts with the preparation of the chiral building blocks, followed by a series of protection and deprotection steps, and finally, the coupling of these intermediates under specific reaction conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
化学反应分析
Types of Reactions: (2S,4R,5S)-Lopinavir undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituents being introduced, but typical reagents include halides and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
科学研究应用
(2S,4R,5S)-Lopinavir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying chiral synthesis and reaction mechanisms.
Biology: Investigated for its effects on various biological pathways and its potential use in treating other viral infections.
Medicine: Primarily used in the treatment of HIV, but also explored for its potential in treating other diseases such as cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of (2S,4R,5S)-Lopinavir involves the inhibition of the HIV protease enzyme. By binding to the active site of the enzyme, the compound prevents the cleavage of viral polyproteins, which is essential for the maturation and replication of the virus. This inhibition disrupts the viral life cycle and reduces the viral load in patients.
相似化合物的比较
Ritonavir: Another protease inhibitor used in combination with (2S,4R,5S)-Lopinavir to enhance its efficacy.
Saquinavir: A protease inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Indinavir: Another protease inhibitor used in the treatment of HIV.
Uniqueness: this compound is unique due to its specific chiral configuration, which contributes to its high binding affinity and selectivity for the HIV protease enzyme. Its combination with ritonavir enhances its bioavailability and therapeutic efficacy, making it a crucial component in antiretroviral therapy.
属性
分子式 |
C37H48N4O5 |
|---|---|
分子量 |
628.8 g/mol |
IUPAC 名称 |
(2S)-N-[(2S,4R,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide |
InChI |
InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32+,34-/m0/s1 |
InChI 键 |
KJHKTHWMRKYKJE-SGLIHVKSSA-N |
手性 SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCNC4=O)O |
规范 SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















